molecular formula C23H21NO3 B2676807 1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1022133-72-7

1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2676807
CAS No.: 1022133-72-7
M. Wt: 359.425
InChI Key: KGZPNCKZJBHONA-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a tetrahydroindol-4-one derivative featuring a benzodioxole moiety at position 1, a 4-methylphenyl group at position 2, and a methyl substituent at position 6 of the tetrahydroindole core. This scaffold is of interest due to its structural similarity to bioactive indole derivatives, which are prevalent in pharmaceuticals and agrochemicals .

Synthesis of such compounds typically involves multi-component reactions. For example, Khalafy et al. (2014) demonstrated the synthesis of analogous 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones via a one-pot reaction in water, highlighting the efficiency of such methods .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-14-3-5-16(6-4-14)19-12-18-20(9-15(2)10-21(18)25)24(19)17-7-8-22-23(11-17)27-13-26-22/h3-8,11-12,15H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZPNCKZJBHONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the indolone core: This step often involves the condensation of an appropriate aniline derivative with a ketone, followed by cyclization.

    Attachment of the methylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced indolone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroindol-4-one Derivatives

The structural and functional properties of tetrahydroindol-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Features
Target Compound 1-(Benzodioxol-5-yl), 2-(4-methylphenyl), 6-Me - C23H21NO3 Benzodioxole enhances π-π stacking; 6-Me stabilizes tetrahydro ring conformation.
1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4H-indol-4-one 1-(4-Fluorophenyl), 2-phenyl, 6,6-dimethyl - C23H22FNO Fluorine introduces electronegativity; dimethyl groups increase steric bulk.
1-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one 1-(4-MeO-phenyl), 2-(4-Me-phenyl), 6-Me - C23H23NO2 Methoxy group offers electron-donating effects; similar steric profile to target.
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one 2-Me 35308-68-0 C9H11NO Minimal substitution; serves as a baseline for structural studies.

Key Observations:

  • Electronic Effects: The benzodioxole group in the target compound provides stronger electron-donating properties compared to fluorophenyl (electron-withdrawing) or methoxyphenyl (moderate electron-donating) groups .
  • Steric Influence: The 6-methyl substituent in the target compound and the 6,6-dimethyl groups in the fluorophenyl analogue influence ring puckering, affecting molecular docking and solubility .
  • Synthetic Accessibility: The three-component reaction using phenacyl bromide, dimedone, and aniline derivatives (as in Khalafy et al.) is adaptable to synthesize these compounds, though substituent-specific reagents are required .

Crystallographic and Computational Studies

  • Structural Analysis: Tools like SHELX and WinGX () are critical for resolving the tetrahydroindole core’s conformation. For example, Montalban et al. (2012) used similar software to analyze N-substituted tetrahydroindoles, noting that substituents at position 1 significantly alter bond angles and crystal packing .
  • DFT Calculations: Comparative studies on fluorophenyl vs. benzodioxolyl derivatives could reveal differences in HOMO-LUMO gaps, influencing reactivity.

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